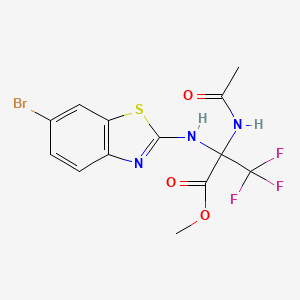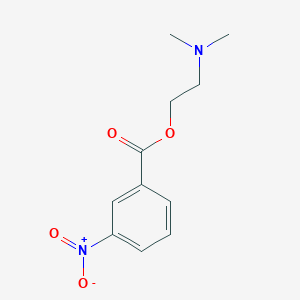![molecular formula C21H24N2O3 B11078866 N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11078866.png)
N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It features a pyrrolidine ring, a carboxamide group, and two aromatic rings with different substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (e.g., an acid chloride or ester).
Substitution on the Aromatic Rings: The aromatic rings are functionalized through electrophilic aromatic substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.
Substitution: The aromatic rings can undergo further substitution reactions, such as halogenation or nitration, depending on the desired functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Introduction of halogens or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activities. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its pharmacological properties. Its unique structure might offer therapeutic potential for treating certain diseases, pending further research and validation.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide: Lacks the propan-2-yloxy group, which may affect its chemical and biological properties.
N-(4-methylphenyl)-5-oxo-1-[4-(methoxy)phenyl]pyrrolidine-3-carboxamide: Contains a methoxy group instead of a propan-2-yloxy group, potentially altering its reactivity and interactions.
Uniqueness
N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide is unique due to the specific combination of functional groups and substituents on its aromatic rings. This unique structure can impart distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-5-oxo-1-(4-propan-2-yloxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-14(2)26-19-10-8-18(9-11-19)23-13-16(12-20(23)24)21(25)22-17-6-4-15(3)5-7-17/h4-11,14,16H,12-13H2,1-3H3,(H,22,25) |
InChI Key |
DAVYIBBDROGUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B11078783.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-6-nitro-4H-3,1-benzoxazin-4-one](/img/structure/B11078790.png)
![3-(1,1,2,2-tetrafluoroethoxy)-N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B11078797.png)
![Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11078801.png)
![5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B11078831.png)
![4-(3,4-dichlorophenyl)-1-(phenoxymethyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11078832.png)
![[9-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B11078839.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11078844.png)

![2-[(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11078858.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]propan-2-yl}-3-phenylpropanamide](/img/structure/B11078862.png)
![ethyl 4-[2,5-dioxo-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11078869.png)
![N-(3-acetylphenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B11078884.png)

